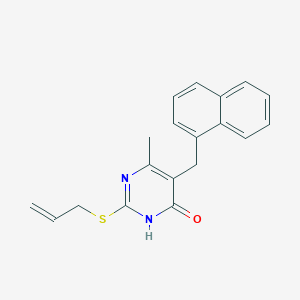
2-(allylthio)-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Allylthio)-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and have significant biological and pharmaceutical importance
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylthio)-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4-ol typically involves multi-step organic reactions. One common method involves the reaction of 6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione with ethyl carbonochloridate in pyridine to form an ester intermediate. This intermediate is then reacted with 2-(naphthalen-1-yl)acetyl chloride in tetrahydrofuran (THF) in the presence of lithium hexamethyldisilazide (LiHMDS) to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with considerations for cost, yield, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Allylthio)-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The methyl and naphthalen-1-ylmethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 2-(Allylthio)-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4-ol is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, it may inhibit certain enzymes or interfere with DNA replication and repair processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione
- 2-(naphthalen-1-yl)acetyl chloride
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
2-(Allylthio)-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its allylthio group, in particular, may contribute to its potential biological activities, differentiating it from other similar compounds .
Propriétés
Formule moléculaire |
C19H18N2OS |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
4-methyl-5-(naphthalen-1-ylmethyl)-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H18N2OS/c1-3-11-23-19-20-13(2)17(18(22)21-19)12-15-9-6-8-14-7-4-5-10-16(14)15/h3-10H,1,11-12H2,2H3,(H,20,21,22) |
Clé InChI |
JCRNQSURXWDXBX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)NC(=N1)SCC=C)CC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR,6aS)-5-Benzyl-3-(3,4-dimethoxy-phenyl)-3a,6a-dihydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B14887951.png)
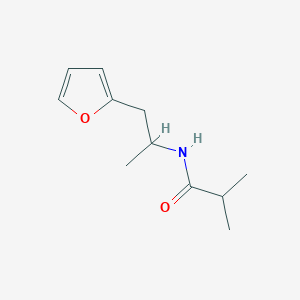
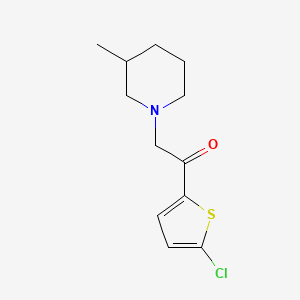

![2-Cyclopropyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14887990.png)

![Rel-(1R,6S)-8-(1-phenylethyl)-3,8-diazabicyclo[4.2.0]octane](/img/structure/B14888000.png)
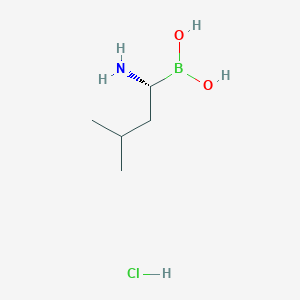
![2-[(3,7,12-Trihydroxy-24-oxocholan-24-yl)amino]ethanesulfonate sodium salt](/img/structure/B14888015.png)
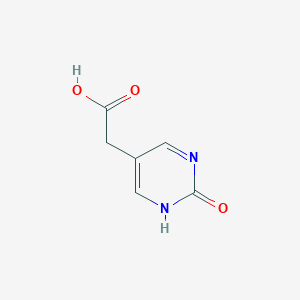
![6'-Chlorospiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14888027.png)
![4-Chloro-6-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B14888036.png)
![3-[(Diethylamino)methyl]phenylZinc bromide](/img/structure/B14888037.png)
